(S)-Ethyl piperidine-3-carboxylate hydrochloride

Nicotinic acetylcholine receptor Enantioselectivity Neuroscience

The (S)-enantiomer (CAS 115655-08-8) is stereochemically essential for reliable biological outcomes. It cannot be substituted with the (R)-form (CAS 37675-19-7) or racemate due to distinct pharmacological profiles: IC₅₀ 17.5 µM at α4β2 nAChRs vs. 9.8 µM for (R)-enantiomer, and its hydrolysis product (+)-nipecotic acid lacks anticonvulsant activity. As documented in patent literature, this chiral intermediate is critical for constructing S1P1 receptor agonists. Procure enantiopure material to ensure patent compliance, reproducible results, and stereochemical integrity of downstream chiral APIs.

Molecular Formula C8H16ClNO2
Molecular Weight 193.671
CAS No. 115655-08-8
Cat. No. B569317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ethyl piperidine-3-carboxylate hydrochloride
CAS115655-08-8
Molecular FormulaC8H16ClNO2
Molecular Weight193.671
Structural Identifiers
SMILESCCOC(=O)C1CCCNC1.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1
InChIKeyZCEGLOKZSLNARG-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Ethyl piperidine-3-carboxylate hydrochloride (CAS 115655-08-8) – A Chiral Piperidine Building Block for Pharmaceutical Synthesis and Neuroscience Research


(S)-Ethyl piperidine-3-carboxylate hydrochloride (CAS 115655-08-8), also known as ethyl (3S)-piperidine-3-carboxylate hydrochloride, is a chiral heterocyclic building block belonging to the piperidine-3-carboxylate ester class. It is supplied as a solid with a minimum purity of 95–98%, verified by NMR, HPLC, or GC . Its defined stereocenter at the 3-position of the piperidine ring (S-configuration) distinguishes it from the racemic mixture and the (R)-enantiomer, making it essential for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and advanced intermediates .

Why Generic Substitution Fails: Enantiomer-Specific Activity and Synthetic Outcomes of (S)-Ethyl piperidine-3-carboxylate hydrochloride


The (S)-enantiomer of ethyl piperidine-3-carboxylate hydrochloride (CAS 115655-08-8) cannot be freely substituted with its (R)-enantiomer (CAS 37675-19-7) or the racemic mixture due to pronounced stereospecific differences in biological activity and synthetic utility. Direct comparative pharmacological data demonstrate that the (S)- and (R)-enantiomers exhibit distinct inhibitory profiles at nicotinic acetylcholine receptors (nAChRs), with the (S)-form showing an IC50 of 17.5 µM at α4β2 nAChRs, while the (R)-enantiomer is approximately 1.8‑fold more potent (IC50 9.8 µM) under identical assay conditions [1]. Furthermore, in vivo studies reveal that the hydrolysis product derived from the (S)-enantiomer—(+)-nipecotic acid—lacks anticonvulsant efficacy against pentylenetetrazol-induced seizures, whereas the (R)-derived (-)-nipecotic acid confers significant protection [2]. These quantitative differences underscore that procurement of the correct enantiomer is critical for reproducible biological outcomes and for maintaining the stereochemical integrity of downstream chiral APIs.

Quantitative Differentiation of (S)-Ethyl piperidine-3-carboxylate hydrochloride: Direct Comparative Data Against Analogs


Enantiomer-Specific nAChR Antagonism: (S)- vs. (R)-Enantiomer and Racemate

In a direct head-to-head comparison under identical assay conditions, the (S)-enantiomer of ethyl piperidine-3-carboxylate hydrochloride (PPB-12) exhibited an IC50 of 17.5 µM (95% CI: 10.9–28.3) at human α4β2 nicotinic acetylcholine receptors (nAChRs), whereas the (R)-enantiomer (PPB-13) was more potent with an IC50 of 9.8 µM (95% CI: 4.4–21.6) [1]. The racemic 3-position analog (KAB-18) displayed an intermediate IC50 of 13.5 µM (95% CI: 9.7–18.5). At α3β4 nAChRs, the (S)-enantiomer showed no activity up to 100 µM, while the (R)-enantiomer retained activity (IC50 9.5 µM for IB-4).

Nicotinic acetylcholine receptor Enantioselectivity Neuroscience

Stereospecific GABA Uptake Inhibition and In Vivo Anticonvulsant Activity

A comparative study evaluated the anticonvulsant efficacy and GABA uptake inhibition of enantiomeric ethyl nipecotate salts in mice. The (+)-ethyl nipecotate hydrochloride ((+)E·HCl), which corresponds to the (S)-enantiomer, did not provide significant protection against pentylenetetrazol-induced seizures, whereas the (-)-ethyl nipecotate hydrochloride ((-)E·HCl, (R)-enantiomer) blocked seizures [1]. In GABA uptake assays, (-)-nipecotic acid (derived from (R)-enantiomer) was more potent than (+)-nipecotic acid (derived from (S)-enantiomer), and (+)E·tartrate was more potent than (-)E·tartrate.

GABA transporter Anticonvulsant Enantioselectivity

Critical Chiral Intermediate in S1P1 Receptor Agonist Synthesis

Patent KR-20210069567-A (and its WO counterpart WO-2021112461-A1) explicitly employs ethyl (3S)-piperidine-3-carboxylate (the free base of the target compound) as a key chiral building block in the preparation of sphingosine-1-phosphate receptor 1 (S1P1) agonists . The (S)-stereochemistry is essential for the desired biological activity of the final API. Substitution with the (R)-enantiomer or racemate would yield a different stereoisomeric composition, potentially altering pharmacological properties and regulatory compliance.

S1P1 agonist Chiral synthesis Pharmaceutical patent

Validated Chiral Purity and Quality Control Specifications

Vendor-supplied (S)-ethyl piperidine-3-carboxylate hydrochloride (CAS 115655-08-8) is specified with a minimum chemical purity of 95–98% and is accompanied by batch-specific analytical data, including NMR, HPLC, and GC . Additionally, established chiral HPLC methods have been validated for the separation and quantification of ethyl nipecotate enantiomers, achieving a selectivity factor (α) ≥ 1–2 and a limit of quantification of 0.05% (peak area) or lower, with %RSD < 5 . This ensures that the enantiomeric excess (ee) can be reliably determined and that cross-contamination with the (R)-enantiomer is minimized.

Enantiomeric purity Chiral HPLC Quality assurance

Utility in Memantine-Derived Neuroprotective Conjugates

A published synthetic scheme (Scheme 5) utilizes both (R)- and (S)-ethyl piperidine-3-carboxylate as chiral linkers in the construction of memantine-containing conjugates (compounds A18 and A19) [1]. The (S)-enantiomer is specifically incorporated via a coupling reaction with a sulfonyl chloride intermediate, followed by hydrogenation and further functionalization. The resulting diastereomeric purity is directly dependent on the enantiomeric purity of the starting piperidine building block.

Memantine Neuroprotection Chiral linker

High-Value Application Scenarios for (S)-Ethyl piperidine-3-carboxylate hydrochloride (CAS 115655-08-8)


Synthesis of S1P1 Receptor Agonists and Chiral APIs

As documented in patent literature , (S)-ethyl piperidine-3-carboxylate serves as a critical chiral intermediate for constructing sphingosine-1-phosphate receptor 1 (S1P1) agonists. Its defined (S)-stereochemistry is essential for achieving the desired pharmacological profile of the final drug substance. Procuring the enantiopure (S)-form ensures compliance with patent claims and facilitates the development of novel immunomodulatory therapeutics.

Neuroscience Research: nAChR Pharmacology and Enantioselectivity Studies

The distinct inhibitory profile of (S)-ethyl piperidine-3-carboxylate hydrochloride at α4β2 nicotinic acetylcholine receptors (IC50 17.5 µM), compared to the (R)-enantiomer (IC50 9.8 µM) [1], makes it a valuable tool for probing enantioselective ligand-receptor interactions. Researchers investigating nAChR-related disorders (e.g., nicotine addiction, cognitive deficits) can employ this compound as a stereochemically defined probe or as a precursor for more potent, enantiopure nAChR modulators.

GABAergic System Studies: In Vivo Models Requiring Non-Anticonvulsant GABA Uptake Inhibitors

The (S)-enantiomer-derived (+)-nipecotic acid lacks anticonvulsant activity in pentylenetetrazol seizure models, in contrast to the (R)-enantiomer [2]. This property makes the (S)-enantiomer particularly useful as a negative control or as a GABA uptake inhibitor devoid of confounding anticonvulsant effects, enabling cleaner interpretation of GABAergic mechanisms in behavioral and electrophysiological studies.

Development of Multi-Target Neurodegenerative Disease Agents

Ethyl nipecotate derivatives have demonstrated activity against multiple neurodegenerative disease targets, including acetylcholinesterase (IC50 as low as 47 µM) and lipid peroxidation (IC50 as low as 20 µM) [3]. The (S)-enantiomer can be used as a starting material for synthesizing novel N-substituted nipecotic acid analogs with combined GABA reuptake inhibition, antioxidant, and anti-inflammatory properties, offering a platform for multi-target-directed ligands in Alzheimer's disease research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Ethyl piperidine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.